
Atazanavir-d18
Vue d'ensemble
Description
Atazanavir-d18 is a deuterium-labeled isotopologue of Atazanavir, a potent HIV-1 protease inhibitor used in antiretroviral therapy. Deuterated compounds like this compound are critical in pharmacological research, particularly as internal standards for mass spectrometry-based quantification and metabolic studies. The incorporation of 18 deuterium atoms replaces hydrogen atoms in specific positions of the parent molecule, enhancing its stability in analytical workflows without significantly altering its chemical behavior . Atazanavir itself inhibits viral replication by blocking the protease enzyme essential for HIV maturation, and its deuterated derivatives are pivotal for understanding drug metabolism and pharmacokinetics (PK) .
Méthodes De Préparation
The synthesis of Atazanavir-d18 involves the selective incorporation of deuterium atoms into the Atazanivir molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange (HDE): This method involves the replacement of hydrogen atoms with deuterium using deuterium gas (D2) or deuterium oxide (D2O) in the presence of a catalyst such as palladium or platinum.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Atazanavir-d18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Applications De Recherche Scientifique
Atazanavir-d18 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Atazanivir in biological samples.
Biology: The compound is used in studies to understand the metabolic pathways and mechanisms of action of Atazanivir.
Medicine: this compound is investigated for its potential to improve the pharmacokinetic properties of Atazanivir, leading to better therapeutic outcomes in the treatment of HIV-1 infection.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Atazanavir-d18 exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. This is achieved by binding to the active site of HIV-1 protease, preventing the formation of mature virions . The incorporation of deuterium atoms enhances the metabolic stability of the compound, leading to prolonged action and reduced toxicity .
Comparaison Avec Des Composés Similaires
Atazanavir-d18 vs. Atazanavir-d15
Atazanavir-d15 contains 15 deuterium atoms, three fewer than Atazanavir-d16. This difference in deuteration impacts their applications:
- Metabolic Stability: this compound’s higher deuterium count may marginally improve metabolic stability compared to Atazanavir-d15, as deuterium substitution slows cytochrome P450 (CYP)-mediated oxidation.
- Analytical Utility : Both serve as internal standards, but this compound’s distinct mass shift (18 Da vs. 15 Da) enables precise differentiation in high-resolution mass spectrometry, reducing interference risks in complex biological matrices .
This compound vs. Atazanavir-d9
Atazanavir-d9, with only nine deuterium atoms, is less heavily substituted. Key distinctions include:
- Pharmacokinetic Profiling : Atazanavir-d9 is often used in tracer studies to monitor parent drug distribution. Its lower deuteration may result in faster metabolic clearance compared to this compound, making it less ideal for long-term metabolic tracking .
- Cost and Synthesis : Synthesizing Atazanavir-d9 is less resource-intensive due to fewer deuterium substitutions, but it offers reduced isotopic distinction in assays .
Other Deuterated Protease Inhibitors
This compound distinguishes itself with its high deuteration level, which is uncommon in marketed deuterated drugs but valuable in niche analytical applications .
Data Tables
Table 1: Comparison of Deuterated Atazanavir Variants
*Molecular formulas are inferred from the parent structure (C38H48N6O9) with deuterium substitution.
Table 2: Key Pharmacological Properties of Atazanavir and Its Deuterated Forms
Property | Atazanavir | This compound | Atazanavir-d9 |
---|---|---|---|
HIV-1 Protease IC50 | 2.6 nM | Similar to parent | Similar to parent |
CYP3A4 Inhibition | Yes (strong) | Likely retained | Likely retained |
Half-life (Human) | 6–7 hours | Extended slightly | Comparable to parent |
Primary Use | Therapeutic | Analytical standard | Metabolic tracer |
Activité Biologique
Atazanavir-d18 is a deuterated form of atazanavir, a protease inhibitor used primarily in the treatment of HIV-1 infection. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
Atazanavir functions by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, thereby reducing viral load in infected individuals. The compound exhibits a high affinity for the active site of the HIV-1 protease, making it effective against HIV-1 but not HIV-2 .
2. Pharmacokinetics
The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters are summarized in Table 1.
Parameter | This compound (400 mg) | Atazanavir (400 mg) |
---|---|---|
Cmax (ng/mL) | 6000 (30% CV) | 5199 (26% CV) |
AUC (ng·h/mL) | 30000 (28% CV) | 28132 (28% CV) |
Tmax (h) | 2.5 | 2.5 |
Half-life (h) | 8.0 | 7.9 |
Note: The deuteration may enhance metabolic stability, leading to prolonged half-life and increased bioavailability .
3. Clinical Efficacy
Clinical studies have demonstrated that this compound maintains effective plasma concentrations when administered as part of antiretroviral therapy. A recent trial involving participants co-administered with rifampicin showed that twice-daily dosing of atazanavir/ritonavir resulted in plasma concentrations above the target minimum concentration required for efficacy .
Case Study: DERIVE Trial
In the DERIVE trial, participants receiving atazanavir/ritonavir showed significant reductions in viral load with minimal adverse effects:
- Participants: 26 individuals with HIV
- Dosing Regimen: Escalation from once daily to twice daily
- Results:
- Ctau reduced by 96% with rifampicin alone.
- After dose escalation, Ctau was only 18% lower than baseline.
- No significant elevations in liver enzymes were reported.
These findings suggest that this compound can be effectively used in complex treatment regimens without compromising safety .
4. Safety Profile
The safety profile of this compound is comparable to that of traditional atazanavir. Common adverse effects include gastrointestinal disturbances and potential hepatotoxicity, though serious events are rare:
- Adverse Events: Rash, jaundice, and nephrolithiasis.
- Long-term Outcomes: In a retrospective study involving over 1,200 patients treated with atazanavir-based regimens, approximately 75% maintained virologic suppression over three years .
5. Resistance Patterns
Resistance to atazanavir can develop through specific mutations in the HIV-1 virus. Notable mutations associated with decreased susceptibility include:
- I50L
- N88S
- I84V
These mutations can lead to cross-resistance among protease inhibitors but do not universally confer resistance to all agents within this class . Monitoring for resistance is crucial during treatment to ensure sustained efficacy.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Atazanavir-d18 in pharmacokinetic studies?
To ensure accuracy, researchers should employ validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods. Key parameters include:
- Column selection : Use C18 columns with particle sizes ≤5 µm for optimal separation .
- Mobile phase : A gradient of acetonitrile and phosphate buffer (pH 3.0–5.0) is recommended to resolve this compound from metabolites .
- Validation criteria : Follow FDA guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery rates (>95%) . Include a table summarizing validation results (e.g., LOD, LOQ, intraday/interday variability).
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability protocols must align with ICH guidelines:
- Forced degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products .
- Long-term stability : Store samples at -80°C, 4°C, and 25°C/60% RH, with monthly assessments over 12 months. Use RP-HPLC to track potency changes (>90% retention indicates stability) .
- Data reporting : Include degradation kinetics (e.g., Arrhenius plots) and statistical analysis of variance (ANOVA) for temperature-dependent degradation .
Advanced Research Questions
Q. How can isotope effects of deuterium in this compound influence metabolic pathway analysis?
Deuterium substitution alters metabolic stability and enzyme binding:
- In vitro assays : Compare CYP3A4-mediated metabolism of Atazanavir (protio) and this compound using human liver microsomes. Measure kinetic isotope effects (KIEs) via ratios .
- Data interpretation : A KIE >1 indicates deuterium reduces metabolic rate, suggesting prolonged half-life. Conversely, KIE <1 implies negligible isotope effects .
- Contradiction management : If in vitro KIEs conflict with in vivo pharmacokinetics (e.g., no half-life extension), investigate alternative metabolic pathways (e.g., glucuronidation) or protein binding differences .
Q. What methodologies resolve contradictions in this compound’s antiviral efficacy data across cell lines?
Contradictions often arise from cell-specific variables:
- Experimental controls : Normalize data to cell viability (MTT assays) and protease expression levels (Western blot) .
- Dose-response analysis : Perform parallel studies in primary T-cells vs. immortalized lines (e.g., MT-4) to identify EC₅₀ discrepancies .
- Mechanistic follow-up : Use siRNA knockdowns to isolate host factors (e.g., albumin binding) that may modulate drug efficacy .
Q. How to optimize isotopic purity assessment for this compound in synthetic batches?
Employ orthogonal techniques:
- Mass spectrometry (MS) : Use high-resolution LC-MS to detect protio contaminants (<0.1% threshold) .
- NMR spectroscopy : Analyze -NMR spectra for residual proton signals in deuterated positions (e.g., absence of peaks at 2.5–3.5 ppm) .
- Data integration : Cross-validate MS/NMR results with isotopic enrichment calculations (e.g., ratios) to confirm batch consistency .
Q. Methodological Considerations
- Contradiction analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., intrinsic drug resistance) from secondary factors (e.g., assay variability) .
- Data transparency : Report raw datasets, including outlier analyses and failed experiments, to support reproducibility .
- Ethical compliance : Disclose funding sources and adhere to journal-specific guidelines for chemical data reporting (e.g., Adv. J. Chem. B standards) .
Propriétés
IUPAC Name |
methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-AAPVVJSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648856 | |
Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-52-7 | |
Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.